Cas no 2287315-70-0 (6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine)
![6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine structure](https://www.kuujia.com/scimg/cas/2287315-70-0x500.png)
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 2287315-70-0
- 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
- EN300-6749397
-
- Inchi: 1S/C11H14FN5/c1-16-4-7(5-16)6-17-11-2-8(12)9(13)3-10(11)14-15-17/h2-3,7H,4-6,13H2,1H3
- InChI Key: VORPCFFXABQLDX-UHFFFAOYSA-N
- SMILES: FC1C(=CC2=C(C=1)N(CC1CN(C)C1)N=N2)N
Computed Properties
- Exact Mass: 235.12332363g/mol
- Monoisotopic Mass: 235.12332363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 60Ų
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749397-0.05g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 0.05g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-6749397-1.0g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 1.0g |
$1371.0 | 2025-03-13 | |
Enamine | EN300-6749397-0.1g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 0.1g |
$1207.0 | 2025-03-13 | |
Enamine | EN300-6749397-5.0g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 5.0g |
$3977.0 | 2025-03-13 | |
Enamine | EN300-6749397-0.25g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 0.25g |
$1262.0 | 2025-03-13 | |
Enamine | EN300-6749397-0.5g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 0.5g |
$1316.0 | 2025-03-13 | |
Enamine | EN300-6749397-2.5g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 2.5g |
$2688.0 | 2025-03-13 | |
Enamine | EN300-6749397-10.0g |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine |
2287315-70-0 | 95.0% | 10.0g |
$5897.0 | 2025-03-13 |
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine Related Literature
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
Introduction to 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine (CAS No: 2287315-70-0)
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine, identified by its CAS number 2287315-70-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzotriazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a fluorine atom and a methyl-substituted azetidine moiety enhances its pharmacological potential, making it a subject of intense research for the development of novel therapeutic agents.
The chemical structure of 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine features a benzotriazole core substituted at the 5-position with an amine group, while the 1-position is linked to a methyl group attached to an azetidine ring. The fluorine substituent at the 6-position plays a crucial role in modulating the electronic properties and metabolic stability of the molecule, which is a key consideration in drug design. This structural configuration not only contributes to the compound's solubility and bioavailability but also influences its interactions with biological targets.
In recent years, benzotriazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The methyl-substituted azetidine moiety in this compound is particularly noteworthy, as it has been shown to enhance binding affinity to certain enzymes and receptors. This feature makes 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its ability to modulate signaling pathways involved in disease progression. For instance, studies have suggested that benzotriazole derivatives can interfere with the activity of kinases and other enzymes that are overexpressed in cancer cells. The fluorine atom in the molecule may contribute to increased metabolic stability and resistance to degradation by enzymatic processes, thereby extending its half-life in vivo. This property is particularly valuable in pharmaceutical applications where prolonged activity is desired.
The synthesis of 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom at the 6-position is particularly challenging due to its high reactivity and tendency to participate in unwanted side reactions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecules with high efficiency and selectivity. This has opened up new avenues for the development of fluorinated benzotriazole derivatives with enhanced pharmacological properties.
Recent research has also highlighted the potential of 6-fluoro-1-[(1-methylazetidin-3-yml)methyl]-1H-H,-2,-3-benzotriazol--5-aminc (CAS No: 2287315--70--0) as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin--6 (IL--6). These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. The ability of this compound to modulate inflammatory pathways without significant side effects makes it an attractive candidate for further clinical development.
Another area of interest is the potential application of 6-fluoro-l--(l-methyllzedtin--3-yml)methytl)--lH-l,-2,-3-benzo-triazol--s-aminc (CAS No: 2287315---70---0) in treating infectious diseases. Preliminary studies have shown that benzotriazole derivatives can exhibit potent antiviral and antibacterial activity by interfering with essential metabolic processes in pathogens. The unique structural features of this compound may allow it to target multiple bacterial or viral strains simultaneously, offering a potential solution to the growing problem of antibiotic resistance.
The pharmacokinetic profile of 6-fluoro-l-(l-methyllzedtin---3-yml)methytl)--lH-l,-2,-3-benzo-triazol-s-aminc (CAS No: 2287315---70---0) is another critical aspect that has been thoroughly investigated. Animal models have revealed that this compound exhibits good oral bioavailability and distributes widely throughout various tissues. The presence of the fluorine atom may contribute to its stability during absorption and distribution processes, ensuring that it reaches its target sites at effective concentrations. Additionally, preliminary data suggest that this compound has a favorable safety profile with minimal toxicity at therapeutic doses.
The future directions for research on 6-fluoro-l-(l-methyllzedtin---3-yml)methytl)--lH-l,-2,-3-benzo-triazol-s-aminc (CAS No: 2287315---70---0) are multifaceted. Further preclinical studies are needed to elucidate its mechanism(s) of action and optimize its pharmacological properties. Additionally, exploring combination therapies with other drugs may enhance its therapeutic efficacy against various diseases. The development of novel synthetic routes could also facilitate large-scale production at reduced costs.
In conclusion,6-fluoro-l-(l-methyllzedtin---s-yml)methytl)--lH-l,-2,-3-benzo-triazol-s-aminc (CAS No: 2287315---70---0) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation and development into novel therapeutic agents that could address unmet medical needs worldwide.
2287315-70-0 (6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine) Related Products
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)


